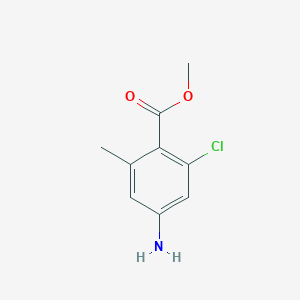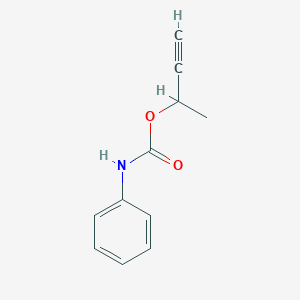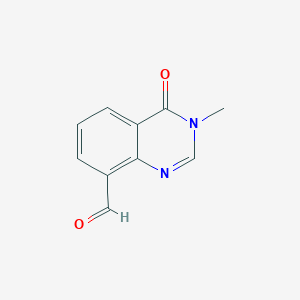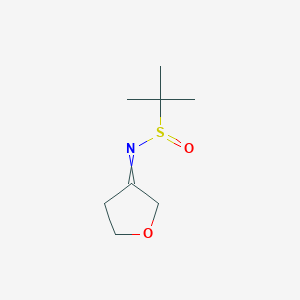![molecular formula C7H5ClN2 B13985836 3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)
3-Chloropyrrolo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropyrrolo[1,2-b]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound, which includes a pyrrole ring fused to a pyridazine ring with a chlorine substituent, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrrolo[1,2-b]pyridazine can be achieved through various methods, including condensation and cycloaddition reactions. One common method involves the reaction of phthalazine, alkyl isocyanide, and 1,1-dicyanoalkenes in a MeCN–H2O medium, followed by treatment with 10% HCl . Another method includes the [3+2] cycloaddition reaction of pyridazinium ylides to activated alkynes under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloropyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a variety of halogenated pyridazines with different functional groups.
Aplicaciones Científicas De Investigación
3-Chloropyrrolo[1,2-b]pyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential as a therapeutic agent in drug discovery programs.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloropyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
3-Chloropyrrolo[1,2-b]pyridazine can be compared with other similar compounds such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their substituents and biological activities . The unique chlorine substituent in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
Propiedades
Fórmula molecular |
C7H5ClN2 |
|---|---|
Peso molecular |
152.58 g/mol |
Nombre IUPAC |
3-chloropyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H5ClN2/c8-6-4-7-2-1-3-10(7)9-5-6/h1-5H |
Clave InChI |
ZBDQZLUJMOCNAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1)C=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B13985757.png)
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)









![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
![4-[2-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13985812.png)
![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
